
8-(4-chlorophenyl)-1,9-dimethyl-3H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,9-DIMETHYL- is a chemical compound with a complex structure that belongs to the purine family
Méthodes De Préparation
The synthesis of 1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,9-DIMETHYL- involves several steps. The synthetic routes typically include the reaction of purine derivatives with chlorinated aromatic compounds under specific conditions. Industrial production methods often involve the use of catalysts and controlled environments to ensure high yield and purity. The exact reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired outcome and scale of production .
Analyse Des Réactions Chimiques
1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,9-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Applications De Recherche Scientifique
1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,9-DIMETHYL- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,9-DIMETHYL- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
1H-PURINE-2,6-DIONE,8-(4-CHLOROPHENYL)-3,9-DIHYDRO-1,9-DIMETHYL- can be compared with other similar compounds, such as:
1,3-DIPROPYL-8-(2-AMINO-4-CHLOROPHENYL)-XANTHINE: This compound shares structural similarities but differs in its functional groups and biological activities.
1H-PURINE-2,6-DIONE,8-(3-AMINO-1-PIPERIDINYL)-7-[(2-BROMOPHENYL)METHYL]-1-[2-(4-CHLOROPHENYL)-2-OXOETHYL]-3,7-DIHYDRO-3-METHYL-: Another structurally related compound with distinct properties and applications.
Propriétés
Numéro CAS |
29220-28-8 |
|---|---|
Formule moléculaire |
C13H11ClN4O2 |
Poids moléculaire |
290.70 g/mol |
Nom IUPAC |
8-(4-chlorophenyl)-1,9-dimethyl-3H-purine-2,6-dione |
InChI |
InChI=1S/C13H11ClN4O2/c1-17-10(7-3-5-8(14)6-4-7)15-9-11(17)16-13(20)18(2)12(9)19/h3-6H,1-2H3,(H,16,20) |
Clé InChI |
OCVOFFXSXLBDQP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C(=O)N2)C)N=C1C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



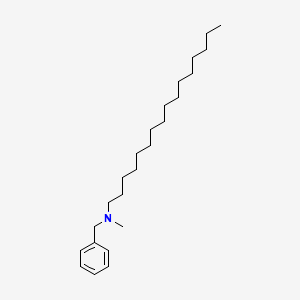


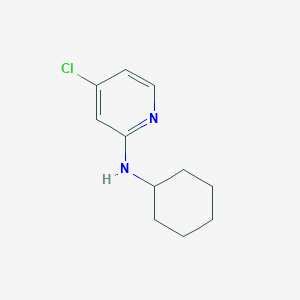
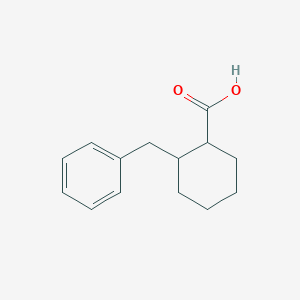
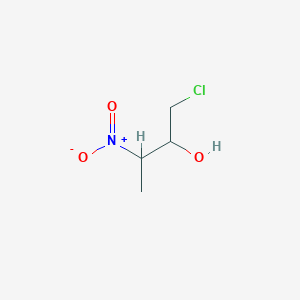
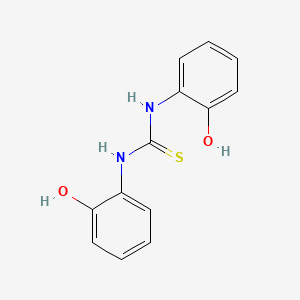
![2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]-N,N-dimethylacetamide;ethanesulfonic acid](/img/structure/B14003676.png)
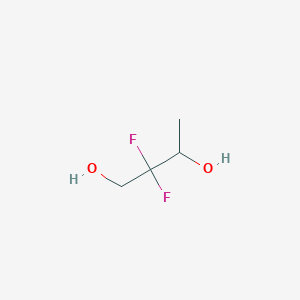
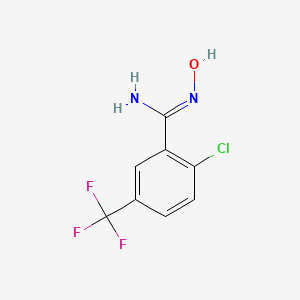
![5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B14003684.png)


